molecular formula C9H16N2O4 B3101981 2-Methyl-2,6-diazaspiro[3.4]octane oxalate CAS No. 1408074-75-8

2-Methyl-2,6-diazaspiro[3.4]octane oxalate

Cat. No. B3101981
CAS RN: 1408074-75-8
M. Wt: 216.23
InChI Key: SHUUQKINHURNAD-UHFFFAOYSA-N
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Description

“2-Methyl-2,6-diazaspiro[3.4]octane oxalate” is a chemical compound with the CAS Number: 135380-30-2 . It has a molecular weight of 216.24 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of 2-Methyl-2,6-diazaspiro[3.4]octane involves several steps. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring . In the absence of benzylamine (or any other primary amine), cycloaromatization under the same conditions led to the formation of oxazole .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H14N2.C2H2O4/c1-9-5-7(6-9)2-3-8-4-7;3-1(4)2(5)6/h8H,2-6H2,1H3;(H,3,4)(H,5,6) .


Chemical Reactions Analysis

The chemical reactions involving 2-Methyl-2,6-diazaspiro[3.4]octane are complex and can lead to various products. For instance, in the absence of benzylamine, cycloaromatization under certain conditions led to the formation of oxazole .

Scientific Research Applications

Substitutes for Piperazine and Morpholine Another research avenue explores the compound as a surrogate for piperazine and morpholine, which are prevalent in drug structures. Wang et al. (2015) provided an improved synthesis method for 6-benzyl-2,6-diazaspiro(3.4)octane oxalate and 2-oxa-6-azaspiro(3.4)octane through a (3+2) cycloaddition reaction. This method allowed the production of multi-gram quantities of these compounds, showcasing their potential as functional substitutes in medicinal chemistry (王雯, 陆秀宏, 董肖椿, & 赵伟利, 2015).

Template-Directed Synthesis In the context of organically templated metal oxalates, Li et al. (2017) demonstrated the synthesis of isomorphic zinc/cobalt oxalates using 2-Methyl-2,6-diazaspiro[3.4]octane oxalate as a templating agent. This synthesis was notable for its in situ N-methylation process, offering a convenient one-step method distinct from traditional approaches. The resulting structures exhibited a 3D interrupted open-framework, highlighting the compound's utility in constructing complex inorganic-organic hybrid materials (Li, Pan, Xue, Bao, & Wang, 2017).

Dipeptide Synthons The compound also finds application in the synthesis of dipeptide synthons. Suter et al. (2000) described the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a novel dipeptide synthon. This compound underwent expected reactions with carboxylic acids and thioacids, demonstrating its potential as a building block in peptide synthesis (Suter, Stoykova, Linden, & Heimgartner, 2000).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for 2-Methyl-2,6-diazaspiro[3.4]octane can be found online . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

2-methyl-2,7-diazaspiro[3.4]octane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.C2H2O4/c1-9-5-7(6-9)2-3-8-4-7;3-1(4)2(5)6/h8H,2-6H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUUQKINHURNAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(C1)CCNC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2,6-diazaspiro[3.4]octane oxalate
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2-Methyl-2,6-diazaspiro[3.4]octane oxalate
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2-Methyl-2,6-diazaspiro[3.4]octane oxalate
Reactant of Route 6
2-Methyl-2,6-diazaspiro[3.4]octane oxalate

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